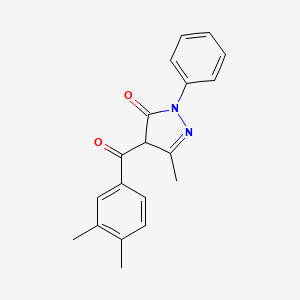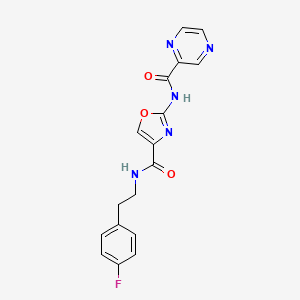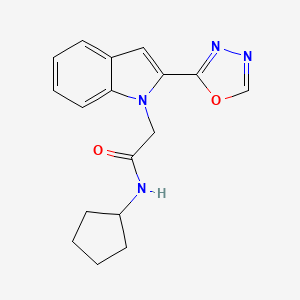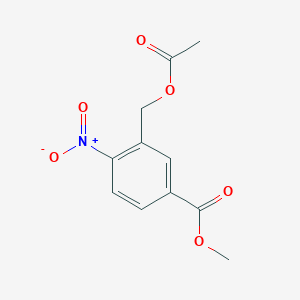
4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also known as DMPP, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. DMPP is a pyrazolone derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis : NH-pyrazoles, including compounds structurally similar to the one , have been studied for their unique tautomerism. These compounds, such as (E)-3(5)-[β-(3,4-dimethoxyphenyl)-ethenyl]-4-methyl-5(3)-phenyl-1H-pyrazole, display complex patterns of hydrogen bonds and tautomerism in both solution and solid states. Such studies are crucial in understanding their chemical behavior and potential applications in various fields (Cornago et al., 2009).
Synthesis and Dyeing Properties : Research has also been conducted on the synthesis and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones, which are closely related to the chemical structure . These studies have included the synthesis of compounds like 1-methyl- or 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one and their application in dyeing, highlighting their potential in textile industries (Bagdatli & Ocal, 2012).
Spectral and Theoretical Investigations : The structural, spectral, and theoretical aspects of similar compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been studied extensively. These investigations involve experimental and theoretical approaches, including density functional theory (DFT), to understand the chemical properties and potential applications of these compounds (Viveka et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities : Several studies have examined the antioxidant, antitumor, and antimicrobial activities of pyrazole derivatives. These include investigations into microwave-assisted synthesis of pyrazolopyridines and their biological activities, highlighting the potential of these compounds in pharmaceutical applications (El‐Borai et al., 2013).
Corrosion Inhibitors : Pyrazole derivatives have also been studied for their potential application as corrosion inhibitors. A DFT study of new bipyrazole derivatives explored their activity in this regard, providing insights into the chemical reactivity and efficiency of these compounds in preventing corrosion (Wang et al., 2006).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-10-15(11-13(12)2)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFQCYNUDFFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)

![3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639806.png)

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2639808.png)

![2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639815.png)
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2639816.png)


![N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2639823.png)


